molecular formula C12H12N2O4S2 B15111223 3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B15111223
M. Wt: 312.4 g/mol
InChI Key: JKFHJPPARVRCSH-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a thieno[3,4-d][1,3]thiazole ring, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multi-step organic reactions. One common approach includes the formation of the thieno[3,4-d][1,3]thiazole core, followed by the introduction of the benzodioxole group and the imine functionality. Key reagents and conditions often used in these steps include:

    Palladium-catalyzed coupling reactions: for the formation of carbon-carbon bonds.

    Oxidative cyclization: to construct the thieno[3,4-d][1,3]thiazole ring.

    Imine formation: through condensation reactions with appropriate amines and aldehydes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The benzodioxole and thieno[3,4-d][1,3]thiazole moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium (Pd) catalysts for coupling reactions and other transition metal catalysts for various transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several notable applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imine group and aromatic moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)acrylaldehyde: Shares the benzodioxole moiety but differs in the presence of an aldehyde group instead of the thieno[3,4-d][1,3]thiazole ring.

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Contains the benzodioxole group but has a different core structure and functional groups.

Uniqueness

The uniqueness of 3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide lies in its combination of the benzodioxole and thieno[3,4-d][1,3]thiazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C12H12N2O4S2/c13-12-14(8-4-20(15,16)5-11(8)19-12)7-1-2-9-10(3-7)18-6-17-9/h1-3,8,11,13H,4-6H2

InChI Key

JKFHJPPARVRCSH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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